molecular formula C20H21N3O2S B3014519 Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone CAS No. 1226441-08-2

Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone

Cat. No.: B3014519
CAS No.: 1226441-08-2
M. Wt: 367.47
InChI Key: KCQURERIQPSCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone is a complex organic compound that features a benzo[c][1,2,5]thiadiazole coreThe presence of the benzo[c][1,2,5]thiadiazole moiety is particularly significant as it is known for its electron-accepting properties, making it useful in the development of organic semiconductors and other electronic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone typically involves multiple steps. One common approach starts with the preparation of the benzo[c][1,2,5]thiadiazole core, which can be synthesized through the cyclization of appropriate precursors under acidic conditions. The piperidine moiety is then introduced via nucleophilic substitution reactions. The final step involves the attachment of the benzyloxy group through a Williamson ether synthesis, which requires the use of a strong base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could further enhance the reproducibility and throughput of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole core can interact with electron-rich sites in biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, ultimately exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone is unique due to the combination of the benzo[c][1,2,5]thiadiazole core and the piperidine moiety, which imparts distinct electronic and steric properties. This combination makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and fluorescent probes .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-20(17-6-7-18-19(12-17)22-26-21-18)23-10-8-16(9-11-23)14-25-13-15-4-2-1-3-5-15/h1-7,12,16H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQURERIQPSCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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